Phrixotoxin 3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phrixotoxin 3 is a peptidyl toxin originally isolated from the venom of the tarantula Phrixotrichus auratus. This compound is a highly specific and potent blocker of voltage-gated sodium channels, particularly the neuronal channels NaV1.2 and NaV1.6 . It is a valuable pharmacological tool for studying these channels due to its high specificity and potency .

作用机制

Target of Action

Phrixotoxin 3, a peptide toxin derived from the venom of the Chilean copper tarantula Phrixotrichus auratus , primarily targets voltage-gated sodium channels . It inhibits several subtypes of these channels, including Nav1.1/SCN1A, Nav1.2/SCN2A, Nav1.4/SCN4A, Nav1.5/SCN5A, and Nav1.8/SCN10A . These channels play a crucial role in the propagation of action potentials in neurons, making them key players in the transmission of signals in the nervous system .

Mode of Action

This compound modulates voltage-gated sodium channels by causing a depolarizing shift in gating kinetics and blocking the inward component of the sodium current . This prevents the channels from opening to a moderate depolarization, which results in a reduced firing rate of the neurons .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the action potential propagation in neurons. By blocking sodium channels, it prevents the influx of sodium ions that is necessary for the initiation and propagation of action potentials . This can affect various downstream effects, depending on the specific type of neuron and the nature of the signals being transmitted.

Result of Action

The primary result of this compound’s action is a reduction in the firing rate of neurons due to its inhibition of voltage-gated sodium channels . This can lead to a decrease in the transmission of signals in the nervous system, which could potentially have a wide range of effects depending on the specific neurons and circuits involved.

生化分析

Biochemical Properties

Phrixotoxin 3 interacts with several types of voltage-gated sodium channels, including Nav1.1, Nav1.2, Nav1.3, Nav1.4, and Nav1.5 . The nature of these interactions is inhibitory, with this compound blocking the function of these channels .

Cellular Effects

This compound’s inhibition of sodium channels has significant effects on cellular function. By blocking these channels, this compound can disrupt cell signaling pathways and potentially influence gene expression and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to voltage-gated sodium channels and inhibiting their function . This can lead to changes in gene expression and cellular metabolism .

Metabolic Pathways

This compound is involved in the metabolic pathway of voltage-gated sodium channels

准备方法

化学反应分析

Phrixotoxin 3 undergoes various chemical reactions, including oxidation and reduction. The disulfide bonds between cysteine residues are particularly important for its stability and activity . Common reagents used in these reactions include reducing agents like dithiothreitol and oxidizing agents like hydrogen peroxide. The major products formed from these reactions are the reduced or oxidized forms of the peptide, which can affect its biological activity.

科学研究应用

Phrixotoxin 3 has numerous scientific research applications. In chemistry, it is used to study the structure and function of voltage-gated sodium channels . In biology, it helps in understanding the role of these channels in neuronal signaling and excitability . In medicine, this compound is used to investigate potential therapeutic targets for conditions like epilepsy and chronic pain . It also has industrial applications in the development of new pharmacological tools and assays for drug discovery .

相似化合物的比较

Phrixotoxin 3 is unique due to its high specificity for NaV1.2 and NaV1.6 channels . Similar compounds include Phrixotoxin 1 and Phrixotoxin 2, which block A-type voltage-gated potassium channels . Another related compound is Heteropodatoxin, which also blocks Kv4.2 channels . this compound’s specificity for sodium channels makes it particularly valuable for studying neuronal excitability and developing therapeutic interventions .

属性

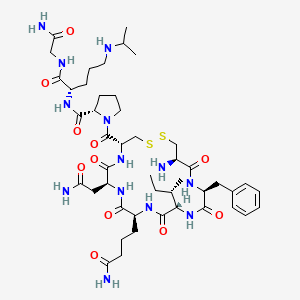

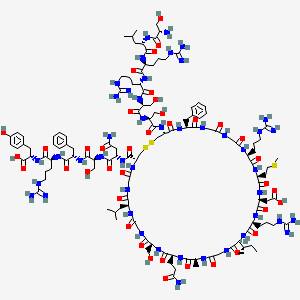

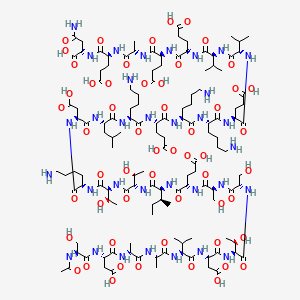

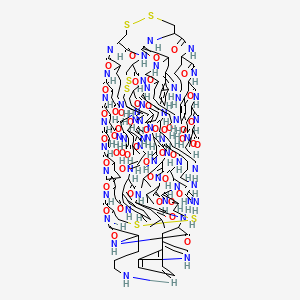

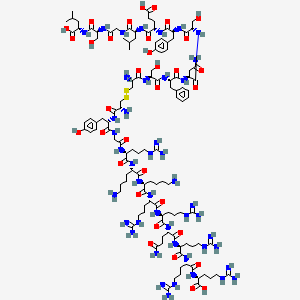

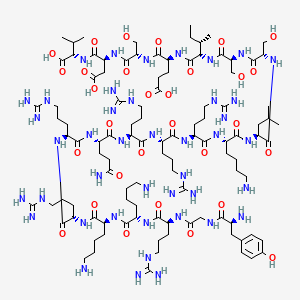

IUPAC Name |

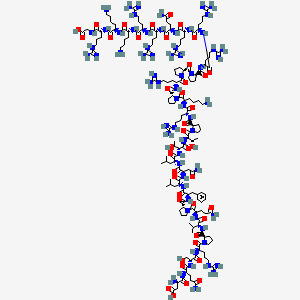

2-[[5-amino-2-[[2-[[6-amino-2-[[22,36,42,95-tetrakis(4-aminobutyl)-77-[(2-amino-3-carboxypropanoyl)amino]-4,16,60-tris(2-amino-2-oxoethyl)-86-benzyl-45,69-bis(3-carbamimidamidopropyl)-19,39-bis(carboxymethyl)-13,48-bis(hydroxymethyl)-33,92-bis(1H-indol-3-ylmethyl)-57,80,89-tris(2-methylpropyl)-2,3a,5,11,14,17,20,23,32,35,38,41,44,47,50,53,56,59,62,68,71,78,81,84,87,90,93,96-octacosaoxo-54-propan-2-yl-a,27,28,74,75,99-hexathia-2a,3,6,12,15,18,21,24,31,34,37,40,43,46,49,52,55,58,61,67,70,79,82,85,88,91,94,97-octacosazapentacyclo[49.46.4.225,72.06,10.063,67]trihectane-30-carbonyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C176H269N51O48S6/c1-11-91(10)141(174(274)275)225-150(250)108(52-53-132(183)231)203-153(253)114(67-93-48-50-96(230)51-49-93)208-145(245)104(41-21-26-56-179)202-163(263)125-82-277-280-85-128-168(268)222-126-83-278-276-81-124(218-142(242)99(182)70-137(236)237)165(265)205-110(63-87(2)3)143(243)195-78-136(235)196-113(66-92-33-13-12-14-34-92)152(252)206-111(64-88(4)5)151(251)210-115(68-94-76-193-100-37-17-15-35-97(94)100)154(254)198-105(42-22-27-57-180)148(248)219-127(166(266)215-121(73-135(186)234)173(273)227-62-32-47-131(227)170(270)217-123(80-229)162(262)211-117(71-133(184)232)156(256)213-120(75-139(240)241)159(259)200-106(149(249)220-128)43-23-28-58-181)84-279-281-86-129(223-171(271)140(90(8)9)224-160(260)112(65-89(6)7)207-157(257)118(72-134(185)233)214-169(269)130-46-31-61-226(130)172(272)109(204-164(126)264)45-30-60-192-176(189)190)167(267)216-122(79-228)161(261)201-107(44-29-59-191-175(187)188)144(244)197-102(39-19-24-54-177)147(247)212-119(74-138(238)239)158(258)199-103(40-20-25-55-178)146(246)209-116(155(255)221-125)69-95-77-194-101-38-18-16-36-98(95)101/h12-18,33-38,48-51,76-77,87-91,99,102-131,140-141,193-194,228-230H,11,19-32,39-47,52-75,78-86,177-182H2,1-10H3,(H2,183,231)(H2,184,232)(H2,185,233)(H2,186,234)(H,195,243)(H,196,235)(H,197,244)(H,198,254)(H,199,258)(H,200,259)(H,201,261)(H,202,263)(H,203,253)(H,204,264)(H,205,265)(H,206,252)(H,207,257)(H,208,245)(H,209,246)(H,210,251)(H,211,262)(H,212,247)(H,213,256)(H,214,269)(H,215,266)(H,216,267)(H,217,270)(H,218,242)(H,219,248)(H,220,249)(H,221,255)(H,222,268)(H,223,271)(H,224,260)(H,225,250)(H,236,237)(H,238,239)(H,240,241)(H,274,275)(H4,187,188,191)(H4,189,190,192) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKDRDMJNDICMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C2CSSCC3C(=O)NC4CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC5=CNC6=CC=CC=C65)CCCCN)CC(=O)O)CCCCN)CCCNC(=N)N)CO)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C7CCCN7C(=O)C(NC4=O)CCCNC(=N)N)CC(=O)N)CC(C)C)C(C)C)C(=O)NC(C(=O)N8CCCC8C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCCCN)CC(=O)O)CC(=O)N)CO)CC(=O)N)CCCCN)CC9=CNC1=CC=CC=C19)CC(C)C)CC1=CC=CC=C1)CC(C)C)NC(=O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C176H269N51O48S6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4060 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of Phrixotoxin 3 on voltage-gated sodium channels?

A: this compound acts as a gating-modifier toxin on voltage-gated sodium channels [, ]. It exerts its effects through two primary mechanisms:

Q2: Which voltage-gated sodium channel subtypes are most potently affected by this compound?

A: Research indicates that this compound exhibits high potency for the Nav1.2 subtype of voltage-gated sodium channels. In fact, it is considered one of the most potent peptide modulators of this channel subtype identified from spider venom, exhibiting an IC50 value of 0.6 ± 0.1 nM []. This selectivity makes this compound a valuable tool for investigating the specific roles of Nav1.2 channels in neuronal excitability and disease.

Q3: How does the L1342P mutation in the Nav1.2 channel affect the efficacy of this compound?

A: Studies utilizing human induced pluripotent stem cells (hiPSCs) carrying the epilepsy-associated Nav1.2-L1342P mutation demonstrated that this compound retained its potency in reducing both spontaneous and chemically-induced neuronal hyperexcitability in these cells [, ]. This suggests that this compound may hold therapeutic potential for treating epilepsy caused by this specific Nav1.2 mutation, despite potential resistance to conventional anti-seizure medications like phenytoin observed in these studies [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[[5,32-Dichloro-22-(dimethylamino)-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(9-methyldecanoylamino)oxane-2-carboxylic acid;hydrochloride](/img/structure/B612304.png)

![(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-2-methylpropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612308.png)